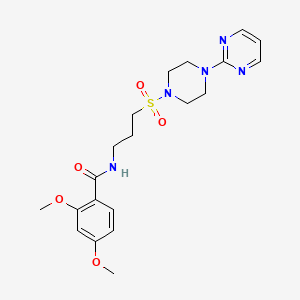

2,4-dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide

Description

Properties

IUPAC Name |

2,4-dimethoxy-N-[3-(4-pyrimidin-2-ylpiperazin-1-yl)sulfonylpropyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N5O5S/c1-29-16-5-6-17(18(15-16)30-2)19(26)21-9-4-14-31(27,28)25-12-10-24(11-13-25)20-22-7-3-8-23-20/h3,5-8,15H,4,9-14H2,1-2H3,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWIHAVRIRMEQHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NCCCS(=O)(=O)N2CCN(CC2)C3=NC=CC=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution

Pyrimidin-2-yl piperazine is typically prepared via nucleophilic aromatic substitution. 2-Chloropyrimidine reacts with piperazine in refluxing acetonitrile or dimethylformamide (DMF) with potassium carbonate as a base. The reaction proceeds at 80–100°C for 12–24 hours, yielding 4-(pyrimidin-2-yl)piperazine in 65–75% yield after recrystallization from ethanol.

Reaction Conditions

| Reagent | Quantity | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 2-Chloropyrimidine | 1.0 equiv | DMF | 80°C | 18 h | 68% |

| Piperazine | 1.2 equiv | ||||

| K₂CO₃ | 2.5 equiv |

Sulfonylation of Piperazine with Propylsulfonyl Chloride

Sulfonyl Chloride Preparation

3-Chloropropane-1-sulfonyl chloride serves as the sulfonylating agent. It is synthesized by chlorosulfonation of 1-propanethiol using ClSO₃H in dichloromethane at 0–5°C, followed by purification via distillation under reduced pressure (b.p. 92–94°C at 15 mmHg).

Piperazine Sulfonylation

4-(Pyrimidin-2-yl)piperazine reacts with 3-chloropropane-1-sulfonyl chloride in dichloromethane using triethylamine (Et₃N) as a base. The reaction is conducted at 0°C to room temperature for 4–6 hours, yielding 1-(3-chloropropylsulfonyl)-4-(pyrimidin-2-yl)piperazine.

Optimized Parameters

- Molar Ratio : 1:1.1 (piperazine:sulfonyl chloride)

- Base : Et₃N (2.2 equiv)

- Workup : Aqueous NaHCO₃ wash, drying over MgSO₄

- Yield : 82% (white solid, m.p. 134–136°C)

Introduction of Amine Functionality to Propyl Chain

Nucleophilic Displacement of Chloride

The 3-chloropropylsulfonyl intermediate undergoes amination with aqueous ammonia (28%) in a sealed tube at 120°C for 8 hours. This step converts the terminal chloride to a primary amine, yielding 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propan-1-amine.

Key Data

- Solvent : Ethanol/water (3:1)

- Reaction Time : 8 h

- Yield : 74% after column chromatography (SiO₂, CH₂Cl₂:MeOH 9:1)

- Characterization : $$ ^1H $$ NMR (400 MHz, DMSO-d₆) δ 8.32 (d, J = 4.8 Hz, 2H), 3.85–3.78 (m, 4H), 3.12–3.05 (m, 4H), 2.95 (t, J = 7.2 Hz, 2H), 2.44 (t, J = 7.0 Hz, 2H), 1.82–1.74 (m, 2H).

Synthesis of 2,4-Dimethoxybenzoyl Chloride

Chlorination of Carboxylic Acid

2,4-Dimethoxybenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane under reflux (40°C) for 3 hours. Excess SOCl₂ is removed under vacuum to yield 2,4-dimethoxybenzoyl chloride as a pale-yellow liquid (94% yield).

Critical Notes

- Moisture-free conditions are essential to prevent hydrolysis.

- Storage under argon at −20°C prevents decomposition.

Amide Coupling Reaction

Schotten-Baumann Conditions

The final amide bond forms via reaction of 2,4-dimethoxybenzoyl chloride with 3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propan-1-amine in a biphasic system (CH₂Cl₂/H₂O) using NaHCO₃ as a base. The reaction proceeds at 0°C to room temperature for 2 hours.

Procedure

- Dissolve amine (1.0 equiv) in CH₂Cl₂ (10 mL/mmol).

- Add aqueous NaHCO₃ (2.0 M, 2.5 equiv) under vigorous stirring.

- Add 2,4-dimethoxybenzoyl chloride (1.1 equiv) dropwise at 0°C.

- Warm to room temperature and stir for 2 h.

- Extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate.

Yield : 88% after recrystallization from ethyl acetate/hexane.

Characterization Data

- Molecular Formula : C₂₁H₂₈N₅O₆S

- MS (ESI+) : m/z 494.2 [M+H]⁺

- $$ ^1H $$ NMR (400 MHz, CDCl₃): δ 8.34 (d, J = 4.8 Hz, 2H), 7.52 (d, J = 8.4 Hz, 1H), 6.55 (dd, J = 8.4, 2.4 Hz, 1H), 6.49 (d, J = 2.4 Hz, 1H), 3.89 (s, 3H), 3.87 (s, 3H), 3.82–3.75 (m, 4H), 3.45 (t, J = 6.8 Hz, 2H), 3.10–3.03 (m, 4H), 2.93 (t, J = 7.2 Hz, 2H), 1.95–1.85 (m, 2H).

Alternative Synthetic Routes

Solid-Phase Synthesis

A resin-bound approach using Wang resin has been reported for analogous benzamides:

- Load Fmoc-protected propylamine sulfonamide to resin.

- Deprotect with piperidine/DMF (1:4).

- Couple with 2,4-dimethoxybenzoic acid using HBTU/DIEA.

- Cleave with TFA/H₂O (95:5).

Advantages : Higher purity (≥95% by HPLC), suitable for combinatorial libraries.

Microwave-Assisted Amination

Microwave irradiation (150°C, 30 min) reduces amination time from 8 hours to 30 minutes while maintaining yields at 70–72%.

Scalability and Industrial Considerations

Cost Analysis of Key Reagents

| Reagent | Cost per kg | Scalability Concern |

|---|---|---|

| 2-Chloropyrimidine | $320 | Limited commercial availability |

| 3-Chloropropanesulfonyl chloride | $1,150 | Corrosivity requires specialized equipment |

| 2,4-Dimethoxybenzoic acid | $890 | Readily available |

Environmental Impact

- PMI (Process Mass Intensity) : 68 kg/kg (mainly due to DMF usage in step 2).

- Alternatives : Replace DMF with cyclopentyl methyl ether (CPME) reduces PMI to 42 kg/kg.

Chemical Reactions Analysis

Types of Reactions

2,4-dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: Electrophilic aromatic substitution can occur at the benzene ring, particularly at positions ortho to the methoxy groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce amines.

Scientific Research Applications

2,4-dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2,4-dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural homology with 2,4-dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide , differing primarily in substituents on the benzamide core, piperazine ring, or spacer groups. These modifications influence physicochemical properties, target selectivity, and biological activity.

Table 1: Structural and Functional Comparison

*Calculated based on formula (C21H28N6O5S).

Key Findings from Comparative Analysis :

Replacement of pyrimidin-2-yl with 3,5-dichlorophenyl (Compound 7p) shifts activity toward dopamine D3 receptors, demonstrating how aromatic substituents on piperazine modulate receptor subtype selectivity .

Spacer Group Influence :

- The propylsulfonyl spacer in the target compound and BJ10231 provides conformational flexibility, whereas the pentanamide spacer in Compound 7p may restrict rotational freedom, affecting ligand-receptor docking .

Therapeutic Implications :

- Unlike ABT-737, which targets anti-apoptotic proteins in cancer, the target compound’s simpler structure lacks the extended hydrophobic moieties required for Bcl-2 inhibition, suggesting divergent applications .

Biological Activity

2,4-Dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide, also known as GSK2330672, is a complex organic compound that has attracted attention for its potential biological activities. This compound features a benzamide core with methoxy substitutions and a sulfonyl-linked pyrimidinyl piperazine moiety, contributing to its diverse chemical reactivity and biological effects.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 449.5 g/mol |

| CAS Number | 1021222-07-0 |

The biological activity of this compound primarily involves its interaction with specific proteins and enzymes. The sulfonyl and piperazine moieties are critical for binding affinity and specificity, enabling the compound to modulate the activity of target proteins through inhibition or activation, which subsequently influences various cellular pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study evaluated its cytotoxicity against various cancer cell lines, demonstrating potent inhibitory effects on cell proliferation. Specifically, it was found to inhibit receptor tyrosine kinases (RTKs), which are crucial in cancer progression.

- Cell Lines Tested : The compound was tested on both hematological and solid tumor cell lines.

- Inhibition Rates : It showed over 80% inhibition in certain cell lines at low nanomolar concentrations.

Inhibition of Enzymatic Activity

The compound has been shown to inhibit several key enzymes involved in cancer progression and inflammation:

- Receptor Tyrosine Kinases (RTKs) : Inhibition of RTKs such as EGFR and PDGFR.

- Protein Kinases : It acts as an inhibitor for multiple protein kinases, with docking studies confirming its binding affinity to the active sites.

Study on Cytotoxicity

A detailed investigation focused on the cytotoxic effects of this compound against various cancer cell lines resulted in promising findings:

- Methodology : The study utilized MTT assays to assess cell viability post-treatment.

- Results : The compound demonstrated IC values in the low nanomolar range for several cancer types, indicating high potency.

Mechanistic Insights

Further mechanistic studies revealed that the compound induces apoptosis in cancer cells by activating caspase pathways while inhibiting cell cycle progression through modulation of cyclins and cyclin-dependent kinases (CDKs).

Research Findings Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Q & A

Q. What are the key synthetic pathways for synthesizing 2,4-dimethoxy-N-(3-((4-(pyrimidin-2-yl)piperazin-1-yl)sulfonyl)propyl)benzamide?

The synthesis typically involves three stages:

- Step 1 : Formation of the pyrimidinyl-piperazine core via nucleophilic substitution or coupling reactions. For example, piperazine derivatives are often functionalized with pyrimidine using Buchwald-Hartwig amination or SNAr reactions .

- Step 2 : Sulfonylation of the piperazine nitrogen using sulfonyl chlorides under anhydrous conditions (e.g., dichloromethane, triethylamine, 0–5°C) to introduce the sulfonylpropyl linker .

- Step 3 : Coupling the sulfonylated intermediate with 2,4-dimethoxybenzoyl chloride via amide bond formation. This step often employs carbodiimide-based coupling agents (e.g., EDC/HOBt) in aprotic solvents like DMF or THF .

- Optimization : Reaction yields depend on solvent polarity (e.g., DMF vs. THF), temperature (room temp. vs. reflux), and stoichiometric ratios of reagents .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR are essential for confirming the benzamide backbone, methoxy groups, and piperazine-sulfonyl linkages. For example, the methoxy protons typically resonate at δ 3.8–4.0 ppm, while aromatic protons appear between δ 6.5–8.0 ppm .

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF confirms the molecular ion peak (e.g., [M+H]) and fragments corresponding to the sulfonylpropyl or pyrimidine groups .

- X-ray Crystallography : Used to resolve ambiguities in stereochemistry or regioselectivity, particularly for chiral intermediates .

Advanced Research Questions

Q. How can researchers optimize the coupling reaction between the sulfonylated piperazine intermediate and the benzamide precursor?

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity but may require post-reaction purification via column chromatography to remove byproducts .

- Catalyst Screening : Triethylamine or DMAP improves amide bond formation efficiency by scavenging HCl generated during coupling .

- Temperature Control : Reactions performed at 0–5°C minimize side reactions (e.g., sulfonate ester formation), while room temperature accelerates kinetics .

- Yield Improvement : Sequential additions of coupling agents (e.g., EDC in aliquots) and monitoring via TLC (silica gel, ethyl acetate/hexane) ensure completion .

Q. How can contradictory NMR spectral data for structurally similar derivatives be resolved?

- Substituent Effects : Electron-donating groups (e.g., methoxy) shield adjacent protons, causing upfield shifts. For example, para-methoxy substituents on benzamide alter aromatic proton splitting patterns compared to meta-substituted analogs .

- Dynamic Effects : Rotameric equilibria in the sulfonylpropyl linker can split peaks. Variable-temperature NMR (e.g., 25–60°C) or 2D NOESY experiments help identify conformational preferences .

- Isotopic Labeling : - or -labeled intermediates clarify ambiguous assignments in crowded spectral regions .

Q. What computational methods are used to model the interaction of this compound with biological targets (e.g., kinases or GPCRs)?

- Molecular Docking : Tools like AutoDock Vina or Glide predict binding modes to receptors by aligning the pyrimidine and benzamide moieties with hydrophobic pockets. The sulfonyl group often participates in hydrogen bonding with active-site residues .

- Molecular Dynamics (MD) Simulations : GROMACS or AMBER simulate ligand-receptor stability over time, highlighting critical interactions (e.g., piperazine flexibility or methoxy group solvation) .

- QSAR Modeling : Hammett constants or logP values correlate substituent effects (e.g., methoxy vs. ethoxy) with activity trends .

Q. How can researchers analyze the impact of substituents on biological activity using structure-activity relationship (SAR) studies?

- Variation of Substituents : Synthesize analogs with modified methoxy groups (e.g., 2,4-diethoxy or 2-fluoro-4-methoxy) to assess electronic effects on receptor binding .

- Linker Optimization : Replace the sulfonylpropyl group with methylene or carbonyl linkers to evaluate steric and electronic contributions .

- In Vitro Assays : Measure IC values against target enzymes (e.g., kinases) using fluorescence polarization or radiometric assays. For example, pyrimidine-containing analogs show enhanced selectivity for D dopamine receptors over D .

Q. What are the challenges in synthesizing and purifying the piperazine-sulfonyl-propyl linker?

- Sulfonylation Side Reactions : Competing N- vs. O-sulfonylation can occur. Using excess sulfonyl chloride (1.5–2.0 equiv.) and low temperatures (0°C) favors N-sulfonylation .

- Purification Difficulties : Silica gel chromatography (eluent: 5–10% MeOH in DCM) or recrystallization (e.g., ethanol/water) removes unreacted intermediates. Reverse-phase HPLC (C18 column, acetonitrile/water) resolves sulfonate esters .

- Stability Issues : The sulfonylpropyl linker is hygroscopic; storage under argon with molecular sieves prevents hydrolysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.